1,3-Diphenylpropan-2-ol
Overview
Description
1,3-Diphenylpropan-2-ol is an organic compound with the molecular formula C15H16O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
1,3-Diphenylpropan-2-ol has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of phenolic alcohol, which are known to interact with a variety of biological targets, including enzymes and cell membranes
Mode of Action
Phenolic alcohols often exert their effects through interactions with proteins, nucleic acids, and cell membranes, potentially altering their structure and function .
Biochemical Pathways
Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors
Pharmacokinetics
The pharmacokinetics of 1,3-Diphenylpropan-2-ol, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a phenolic alcohol, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by liver enzymes and excreted in the urine .
Result of Action
Phenolic alcohols can have a variety of effects, including antioxidant activity, modulation of enzyme activity, and alteration of cell membrane properties
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the antioxidant activity of phenolic compounds can be affected by pH and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of benzyl chloride with phenylmagnesium bromide, followed by the addition of acetophenone.
Radical Coupling: Another method involves the radical coupling of aromatic alcohols under transition-metal-free conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .
Chemical Reactions Analysis
1,3-Diphenylpropan-2-ol undergoes several types of chemical reactions:
Reduction: The compound can be reduced to 1,3-diphenylpropane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions include 1,3-diphenylpropan-2-one, 1,3-diphenylpropane, and various substituted derivatives .
Comparison with Similar Compounds
1,3-Diphenylpropan-2-ol can be compared with other similar compounds, such as:
1,3-Diphenylpropan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1,3-Diphenylpropan-2-one: This ketone derivative is formed by the oxidation of this compound and has distinct chemical properties and uses.
1,3-Diphenylpropane: The fully reduced form of this compound, it is used in different industrial applications.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial processes .
Properties
IUPAC Name |
1,3-diphenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLPUTDLLBHWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202089 | |
Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-92-0 | |
Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5381-92-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diphenyl-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-Diphenylpropan-2-ol synthesized?
A: this compound can be synthesized from (S)-indoline-2-carboxylic acid. The process involves N-methylation, esterification, and finally, a Grignard reaction. This synthetic route has been reported to achieve a high yield of 89.7% for the desired product [].
Q2: What is the biological significance of this compound?
A: Research suggests that this compound, a metabolite produced by certain gut microbiota like Eubacterium sp. strain SDG-2, could play a role in mitigating non-alcoholic fatty liver disease (NAFLD). Studies indicate its potential interaction with the apelin signaling pathway, which has been linked to improvements in NAFLD [].
Q3: What is known about the structural characteristics of this compound?
A: this compound contains two phenyl rings attached to a propane chain with a hydroxyl group at the second carbon. While the exact structural conformation can vary, studies on similar molecules like 2-(1-Adamantyl)-1,3-diphenylpropan-2-ol show that the dihedral angle between the benzene rings is 46.91° [].
Q4: Are there any analytical techniques used to characterize this compound?
A: Researchers commonly utilize techniques like ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of synthesized this compound []. These methods provide detailed information about the compound's hydrogen and carbon framework, confirming its successful synthesis.
Q5: What is the future direction of research on this compound?
A: Current research indicates a potential therapeutic application of this compound in NAFLD management. Further investigations are crucial to fully understand its interaction with the apelin signaling pathway, its efficacy, and safety profile []. Exploring its potential as a targeted therapeutic for NAFLD is a promising avenue for future research.
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